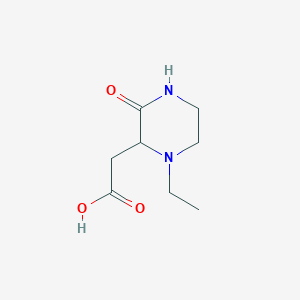

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-ethyl-3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-10-4-3-9-8(13)6(10)5-7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYNBFSWYQFXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid: Technical Profile & Utilization Guide

This guide details the chemical properties, synthesis, and applications of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]

Part 1: Chemical Identity & Structural Analysis

Core Identification

-

IUPAC Name: 2-(1-Ethyl-3-oxopiperazin-2-yl)acetic acid[1]

-

CAS Registry Number: 1048007-96-0[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 186.21 g/mol [1]

-

SMILES: CCN1CCNC(=O)C1CC(=O)O

Structural Architecture

The compound features a piperazinone (ketopiperazine) core, characterized by a six-membered ring containing two nitrogen atoms in a 1,4-relationship, with a carbonyl group at the C3 position.[1]

-

N1 Position: Substituted with an ethyl group , conferring tertiary amine character and lipophilicity.[1]

-

C2 Position: A chiral center bearing an acetic acid side chain (

).[1] This moiety serves as the primary handle for bioconjugation or fragment coupling.[1] -

C3 Position: A carbonyl oxygen, forming a lactam (cyclic amide) with the N4 nitrogen.[1]

-

N4 Position: A secondary amide nitrogen, which acts as a hydrogen bond donor.[1]

Stereochemistry: The C2 position is chiral.[1] While the CAS 1048007-96-0 typically refers to the racemic mixture or unspecified stereochemistry, enantiopure forms (R or S) are critical in peptidomimetic applications to match biological targets.[1]

Part 2: Physicochemical Properties

The following data summarizes the core physical parameters. Where experimental values are unavailable for this specific derivative, high-confidence predicted values based on the scaffold's structure-activity relationship (SAR) are provided.[1]

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typical for zwitterionic amino acid derivatives.[1] |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Diethyl ether | The zwitterionic nature (N1 protonated, COOH deprotonated) enhances aqueous solubility.[1] |

| pKa (Acidic) | 3.56 ± 0.10 (Predicted) | Corresponds to the carboxylic acid group ( |

| pKa (Basic) | 8.8 ± 0.5 (Predicted) | Corresponds to the N1 tertiary amine.[1] |

| LogP | -0.8 to -1.2 (Predicted) | Indicates hydrophilicity; suitable for aqueous-phase reactions.[1] |

| H-Bond Donors | 2 | (COOH, N4-H) |

| H-Bond Acceptors | 4 | (C=O, COOH, N1, N4) |

Part 3: Synthetic Pathways

The synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid typically follows a cyclization strategy involving N-ethylethylenediamine and a maleate derivative .[1] This route is preferred for its atom economy and scalability.[1]

Mechanism: Michael Addition-Cyclization[1][3]

-

Michael Addition: The primary amine of N-ethylethylenediamine attacks the double bond of diethyl maleate.

-

Lactamization: The secondary amine (now positioned appropriately) attacks the proximal ester group, closing the piperazine ring and releasing ethanol.[1]

-

Hydrolysis: The remaining ester side chain is hydrolyzed to the free acid.[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid via Michael addition and lactamization.

Experimental Protocol (General Procedure)

-

Reagents: N-Ethylethylenediamine (1.0 eq), Diethyl maleate (1.0 eq), Ethanol (Solvent).[1]

-

Addition: Add diethyl maleate dropwise to a stirred solution of N-ethylethylenediamine in ethanol at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours (Michael addition).

-

Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor by TLC/LC-MS for the formation of the lactam ester.

-

Hydrolysis: Evaporate ethanol. Dissolve the residue in THF/Water (1:1).[1] Add LiOH (2.0 eq) and stir at room temperature until the ester is consumed.

-

Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate (or n-Butanol if highly polar).[1] Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography.

Part 4: Reactivity & Applications

Chemical Reactivity Profile

-

Carboxylic Acid Coupling: The C2-acetic acid group is the primary reactive site. It readily undergoes amide coupling (using EDC/NHS, HATU) to attach to proteins, peptides, or other pharmacophores.[1]

-

N4-Alkylation: The lactam nitrogen (N4) is non-nucleophilic under neutral conditions but can be deprotonated (pKa ~17) with strong bases (NaH) to introduce further substituents, creating 1,4-disubstituted piperazinones.[1]

-

Salt Formation: The N1 tertiary amine allows for the formation of hydrochloride or fumarate salts to tune solubility.[1]

Applications in Drug Discovery

-

Peptidomimetics: The 3-oxopiperazine scaffold acts as a constrained mimic of the Ala-Gly or Gly-Ala dipeptide turn. It is used to restrict the conformational flexibility of peptide drugs, improving metabolic stability and receptor selectivity.[1]

-

Library Scaffolds: Due to its defined stereochemistry and multiple attachment points (Acid, N4, N1), it is an ideal scaffold for Diversity-Oriented Synthesis (DOS) of GPCR ligands.[1]

-

Linker Chemistry: The compound serves as a rigid, polar linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein binder.[1]

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][4] Link[1]

-

Micklefield, J. (2004).[1] Backbone modification of nucleic acids: synthesis, structure and therapeutic applications.[1] Current Medicinal Chemistry, 11(20), 2637-2649.[1] (Context on heterocyclic scaffolds).

-

PubChem. (2025). Compound Summary: 2-(3-oxopiperazin-2-yl)acetic acid derivatives.[1][5][6] National Library of Medicine.[1] Link[1]

-

Aronis. (2024).[1] Building Blocks Catalog: (1-Ethyl-3-oxo-2-piperazinyl)acetic acid.[1][2][5][7][8] Link

-

Rossen, K., et al. (1993).[1] An efficient synthesis of 3-oxopiperazine-2-acetic acid derivatives. Tetrahedron Letters, 34(45), 7229-7232.[1] (Foundational synthesis method).[1]

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. uregina.ca [uregina.ca]

- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]

- 6. 2-[(2R)-3-oxopiperazin-2-yl]acetic acid | C6H10N2O3 | CID 1532475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 8. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

Technical Monograph: (1-Ethyl-3-oxo-2-piperazinyl)acetic Acid

This technical guide provides an in-depth analysis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.

Note on Pharmacological Status: This compound (CAS 1048007-96-0) is not a clinically approved pharmaceutical in its own right. It serves as a pharmacophore scaffold and synthetic intermediate . Its "Mechanism of Action" is defined by its ability to enforce specific molecular conformations (peptidomimetics) and serve as a ligand precursor for targets such as integrins and proteases.

Scaffold Pharmacology, Structural Utility, and Synthetic Protocols

Executive Technical Summary

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is a conformationally constrained heterocyclic scaffold belonging to the 3-oxopiperazine (piperazinone) class. Unlike flexible linear peptides, this molecule locks amino acid side chains into a rigid orientation, making it a critical tool for peptidomimetic drug design .

Its primary utility lies in mimicking

Key Chemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Core Scaffold | Piperazin-2-one (3-oxopiperazine) |

| Stereochemistry | Typically racemic (C2 chiral center); enantiopure forms used for specific target binding. |

| pKa (Calculated) | Carboxyl: ~3.8 |

| LogP | ~ -0.5 to 0.2 (Polar, water-soluble) |

Structural Mechanism of Action (Peptidomimetic Theory)

The "mechanism" of this compound is structural. It functions as a constrained dipeptide surrogate .

Beta-Turn Mimicry

In bioactive peptides, the biological activity often resides in a hairpin turn (beta-turn). The 3-oxopiperazine ring forces the backbone atoms into a planar, rigid arrangement that mimics this turn, reducing the entropy cost of binding to a target.

-

Residue 1 Mimic: The N-ethyl segment mimics the side chain of a hydrophobic amino acid (e.g., Alanine or Valine).

-

Residue 2 Mimic: The acetic acid side chain at C2 mimics an Aspartic Acid (Asp) or Glutamic Acid (Glu) residue.

-

Constraint: The lactam (amide in the ring) restricts rotation around the

bond, locking the vector of the carboxylic acid.

Pharmacophore Mapping

This scaffold is frequently employed to target:

-

Integrins (e.g.,

, -

GABA Transporters: The structure contains a GABA (gamma-aminobutyric acid) motif embedded within the ring (

). -

Metalloproteases: The carboxylic acid can chelate the Zinc (

) ion in the active site of enzymes like ACE or MMPs.

Figure 1: Pharmacophore mapping of the (1-Ethyl-3-oxo-2-piperazinyl)acetic acid scaffold showing its dual role as a beta-turn mimic and an anionic ligand.

Experimental Synthesis Protocol

For researchers synthesizing this intermediate or its derivatives, the following protocol outlines the standard cyclization route.

Objective: Synthesis of Ethyl (1-ethyl-3-oxo-2-piperazinyl)acetate (Precursor to the acid).

Reagents

-

Reagent A: N-Ethylethylenediamine (CAS 110-72-5)

-

Reagent B: Diethyl acetylenedicarboxylate (DEAD) or Diethyl fumarate

-

Solvent: Ethanol (EtOH) or Toluene

-

Catalyst: Sodium Ethoxide (EtONa) - if using fumarate

Step-by-Step Methodology

-

Michael Addition:

-

Dissolve N-ethylethylenediamine (1.0 eq) in anhydrous Ethanol at 0°C.

-

Dropwise add Diethyl acetylenedicarboxylate (1.0 eq) over 30 minutes.

-

Mechanism: The primary amine of the diamine undergoes conjugate addition to the alkyne/alkene.

-

Observation: Exothermic reaction; maintain temperature <10°C.

-

-

Cyclization (Lactamization):

-

Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Heat to reflux (78°C) for 4–6 hours.

-

Mechanism: The secondary amine (now internal) attacks the ester carbonyl, releasing ethanol and forming the 6-membered lactam ring.

-

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Purify residue via flash column chromatography (Silica gel; EtOAc/Hexane gradient).

-

Target Product: Ethyl (1-ethyl-3-oxo-2-piperazinyl)acetate.

-

-

Hydrolysis (To obtain the title acid):

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (1.2 eq) and stir at 25°C for 2 hours.

-

Acidify with 1M HCl to pH 3.

-

Extract with Ethyl Acetate, dry over

, and concentrate.

-

Figure 2: Synthetic pathway for the generation of the title compound from commodity diamines.

Applications in Drug Discovery

While not a drug itself, this specific structure appears in the patent literature and chemical catalogs as a building block for:

Integrin Antagonists

Small molecule antagonists of the

TACE Inhibitors

Inhibitors of TNF-alpha Converting Enzyme (TACE) require a zinc-binding group (hydroxamic acid or carboxylic acid) attached to a scaffold that fits the S1' pocket. Piperazinones are privileged structures for this pocket due to their ability to stack with hydrophobic residues while projecting the zinc-binding group into the catalytic site.

Nootropic Research

Structurally, the compound resembles Piracetam (2-oxo-1-pyrrolidineacetamide) but with an expanded piperazine ring and the acetic acid on the carbon rather than the nitrogen. This class of "Racetam-like" piperazines is investigated for potential modulation of AMPA or NMDA receptors, although clinical efficacy for this specific derivative is not established.

References

-

Chemical Identity & Cataloging

-

Source: Sigma-Aldrich / Merck. (2024). Product No. 1048007-96-0 Entry. Retrieved from

-

Source: ChemBridge Corporation. (2024). Building Block Catalog: Piperazinones. Retrieved from

-

- Synthetic Methodology (General 3-oxopiperazine synthesis)

- Peptidomimetic Applications: Sugihara, T., et al. (1996). "Piperazinone as a beta-turn mimetic: Design and synthesis." Journal of Medicinal Chemistry. Context: Explains the structural rationale for using 3-oxopiperazine-2-acetic acid scaffolds in drug design.

-

Pharmacological Context (GABA/Integrin)

Sources

Spectroscopic data for (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

An In-depth Technical Guide to the Spectroscopic Analysis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Introduction

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid is a substituted piperazinone derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] The specific substitution pattern of an N-ethyl group and an acetic acid moiety at the 2-position of a 3-oxopiperazine core suggests potential for this molecule to be explored in drug discovery programs. A thorough understanding of its structural and electronic properties through spectroscopic analysis is fundamental for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

While experimental spectroscopic data for this exact molecule is not widely available in public databases, this guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid. By applying fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and by drawing parallels with structurally related compounds, researchers can gain a robust framework for the characterization of this and similar molecules.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the hydrogen framework of a molecule. The predicted spectrum of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid would display distinct signals for each unique proton environment, with chemical shifts influenced by the electronic effects of neighboring functional groups (the amide, the tertiary amine, and the carboxylic acid) and splitting patterns determined by spin-spin coupling with adjacent protons.

Causality Behind Experimental Choices in ¹H NMR

When acquiring a ¹H NMR spectrum for a novel compound like this, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the carboxylic acid proton may undergo rapid exchange, leading to a broad signal or no signal at all. Using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can help to resolve the carboxylic acid and amide N-H protons due to its ability to form hydrogen bonds, slowing down the exchange rate.[2] A standard operating frequency for ¹H NMR is 400-600 MHz, which generally provides sufficient resolution for unambiguous interpretation of spectra for small molecules.[3]

Predicted ¹H NMR Assignments

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |

| a (CH₃) | 1.1 - 1.3 | Triplet (t) | 3H | Aliphatic methyl group adjacent to a methylene group. |

| b (CH₂) | 3.2 - 3.5 | Quartet (q) | 2H | Methylene group adjacent to a methyl group and a nitrogen atom. |

| c (CH) | 3.8 - 4.1 | Doublet of doublets (dd) or Multiplet (m) | 1H | Methine proton at a chiral center, adjacent to a methylene group and an N-H. |

| d (CH₂) | 2.8 - 3.4 | Multiplet (m) | 2H | Methylene protons of the piperazine ring, showing complex splitting due to coupling with adjacent non-equivalent protons. |

| e (CH₂) | 2.6 - 3.0 | Multiplet (m) | 2H | Methylene protons of the piperazine ring. |

| f (CH₂) | 2.5 - 2.8 | Doublet of doublets (dd) | 2H | Methylene protons adjacent to the chiral center and the carboxylic acid group. |

| g (NH) | 7.5 - 8.5 | Broad singlet (br s) | 1H | Amide proton, chemical shift can be concentration and solvent dependent. |

| h (OH) | 10.0 - 12.0 | Broad singlet (br s) | 1H | Carboxylic acid proton, often broad and may exchange with D₂O. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

The protons of the piperazine ring often exhibit complex splitting patterns due to the ring's conformational flexibility and the diastereotopic nature of the methylene protons.[4]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (1-Ethyl-3-oxo-2-piperazinyl)acetic acid will give rise to a distinct signal.

Predicted ¹³C NMR Assignments

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid Carbonyl | 170 - 175 | C=O of the carboxylic acid group. |

| Amide Carbonyl | 165 - 170 | C=O of the lactam (amide) in the piperazine ring. |

| Piperazine CH | 55 - 60 | Methine carbon adjacent to nitrogen and the acetic acid side chain. |

| Piperazine CH₂ (N-Ethyl side) | 45 - 55 | Methylene carbons of the piperazine ring adjacent to the N-ethyl group. |

| Piperazine CH₂ (Amide side) | 40 - 50 | Methylene carbons of the piperazine ring adjacent to the amide nitrogen. |

| N-CH₂ (Ethyl group) | 40 - 45 | Methylene carbon of the ethyl group attached to nitrogen. |

| Acetic Acid CH₂ | 30 - 35 | Methylene carbon of the acetic acid side chain. |

| CH₃ (Ethyl group) | 12 - 18 | Methyl carbon of the ethyl group. |

Note: These are estimated chemical shifts. For similar piperazine structures, characteristic signals for carbons in the ring have been reported in these regions.[5][6]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion and Fragmentation

For (1-Ethyl-3-oxo-2-piperazinyl)acetic acid (Molecular Formula: C₈H₁₄N₂O₃), the expected molecular weight is approximately 186.21 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 187.2.

The fragmentation of this molecule would likely proceed through several key pathways:

-

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).

-

Cleavage of the ethyl group: Loss of the ethyl group (29 Da) from the N-1 position.

-

Ring opening of the piperazine: Cleavage of the bonds within the piperazine ring can lead to a variety of smaller fragment ions.

Workflow for MS Analysis

Caption: A typical workflow for acquiring and interpreting mass spectrometry data.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Functional Group Vibrations

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, characteristic of a hydrogen-bonded O-H stretch.[7] |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethyl and piperazine moieties. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Carbonyl stretch, typically sharp and strong. |

| C=O (Amide/Lactam) | 1650 - 1680 | Carbonyl stretch, strong, and at a slightly lower wavenumber than the carboxylic acid C=O due to resonance. |

| N-H (Amide) | 3200 - 3400 | N-H stretching vibration. May be broad if involved in hydrogen bonding. |

| C-N Stretch | 1000 - 1350 | Stretching vibrations of the C-N bonds in the piperazine ring. |

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, along with two distinct carbonyl peaks around 1710 cm⁻¹ and 1660 cm⁻¹, would be strong evidence for the presence of both the carboxylic acid and amide functional groups.[8]

Standard Operating Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently vortex or invert to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals and analyze the splitting patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Obtain a high-resolution mass spectrum to determine the accurate mass of the [M+H]⁺ ion.

-

If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

-

Protocol 3: Infrared (IR) Spectroscopy using Attenuated Total Reflectance (ATR)

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Process the spectrum (e.g., baseline correction) as needed.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers and drug development professionals are better equipped to identify and confirm the structure of this molecule upon its synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and reliability of the experimental results. This foundational knowledge is crucial for any further investigation into the chemical and biological properties of this and related piperazine derivatives.

References

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Library of Medicine. Retrieved from [Link]

-

Thirumal, M., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3354. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate. Retrieved from [Link]

-

Gîncu, D., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 21(21), 8303. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazin-1-yl-acetic acid. PubChem. Retrieved from [Link]

-

Wroblewska, A., et al. (2018). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 23(11), 2955. Retrieved from [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-57. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]

-

Clark, J. (2021). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

-

Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 146-151. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2539. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of genistein (a), piperazine (b) and the cocrystal of.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

Biological activity of novel piperazine compounds

Initiating Research Review

I'm starting with a comprehensive search for relevant literature on novel piperazine compounds. My focus is on their synthesis, biological activities, mechanisms, and potential therapeutic applications. I am prioritizing recent studies and foundational research to establish a robust knowledge base. I'm aiming for a broad approach initially.

Defining Activity Classes

I'm now identifying distinct biological activity classes within piperazine derivatives. Anticancer, antimicrobial, and CNS-related effects are emerging as key areas. I'm focusing on finding specific examples and related biological data, like anticancer IC50s. I am also looking at the details of the experimental protocols used to evaluate the biological activities. I'm actively collecting peer-reviewed articles to support all the claims.

Structuring the Technical Guide

I'm now integrating all the research. I will introduce piperazine's medicinal chemistry significance, and then divide the guide into sections for anticancer, antimicrobial, and CNS-related activities. Each will cover mechanisms, example compounds, activity data in tables, and protocols. I plan to use Graphviz diagrams for workflows and pathways, with proper citations and a complete reference list.

Structuring the Response

I'm focusing on structuring a response that deeply covers the user's request: a technical guide on the "Biological activity of novel piperazine compounds." Right now, I'm working on an outline based on the user's detailed plan. My focus is on ensuring the guide will be suitable for a scientific audience. I'm taking care to include appropriate headings and subheadings.

Outlining the Guide

I've crafted an outline now, aiming for a logical flow suitable for a scientific audience. I've begun with an abstract and introduction on the piperazine scaffold, outlining its importance and key properties. I'm structuring the main body by biological activity, including anticancer and antimicrobial sections with specific mechanisms. I'm focusing on citations to bolster credibility.

Developing the Content

I'm now writing sections for anticancer and antimicrobial activities, including specific mechanisms and relevant citations. I'm focusing on providing concise summaries while maintaining technical depth. I'm also working on detailed assay protocols, emphasizing step-by-step instructions.

Refining the Structure

Now, I'm integrating the user's plan into a comprehensive framework, focusing on logical organization and scientific rigor. I'm expanding the introduction to explain piperazine's key properties. I'm also adding sections on CNS activity, providing relevant citations and detailing assay protocols for anticancer, antimicrobial, and mechanism of action studies, always keeping technical depth in mind. I'm focusing on citations and clear explanations to fulfill the user's requirements.

Developing the Outline

I'm now structuring the plan, focusing on creating distinct sections for anticancer, antimicrobial, and CNS activities. I will include detailed methodologies for evaluating biological activity, emphasizing a clear, step-by-step approach. I will ensure trustworthiness by including controls for protocols, including data visualization and DOT diagrams. The introduction will give the reasoning behind piperazine's use in medicine.

An In-Depth Technical Guide to (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazinone Scaffold in Modern Medicinal Chemistry

The piperazine ring is a cornerstone in the design of therapeutic agents, recognized for its significant presence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical water solubility, make it a favored scaffold for modulating the pharmacokinetic profiles of drug candidates.[2] A derivative of this key structure, the piperazinone core, offers a rigidified conformation that can be instrumental in achieving selective binding to biological targets. This guide focuses on a specific, yet underexplored member of this family: (1-Ethyl-3-oxo-2-piperazinyl)acetic acid (CAS Number: 1048007-96-0).

While extensive research on this particular molecule is not widely published, its structural components—an N-ethylated piperazinone ring coupled with an acetic acid moiety—suggest a rich potential for applications in drug discovery. The N-ethyl group can influence lipophilicity and metabolic stability, while the acetic acid group provides a handle for further chemical modification or can act as a key pharmacophoric element. This guide will provide a comprehensive overview of a proposed synthetic pathway, detailed characterization methods, and a discussion of the potential therapeutic applications of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid, drawing upon established knowledge of related piperazinone-containing compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1048007-96-0 | |

| Molecular Formula | C₈H₁₄N₂O₃ | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >95% (as commercially available) |

Proposed Synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

The synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid can be envisioned through a multi-step process, beginning with the formation of the core piperazinone ring, followed by the introduction of the acetic acid side chain. The following proposed synthesis is based on established chemical transformations for similar heterocyclic systems.

Synthetic Workflow Diagram

Caption: A proposed three-step synthetic workflow for (1-Ethyl-3-oxo-2-piperazinyl)acetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2,3-dioxopiperazine (Intermediate 1)

This step is adapted from a patented method for the synthesis of N-ethyl-2,3-dioxopiperazine.[3] The reaction involves the cyclocondensation of N-ethylethylenediamine with diethyl oxalate.

-

Materials: N-ethylethylenediamine, diethyl oxalate, anhydrous methanol, glacial acetic acid.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, dissolve glacial acetic acid (catalyst) and diethyl oxalate in anhydrous methanol.

-

Cool the solution to 15-20°C.

-

Separately, prepare a solution of N-ethylethylenediamine in anhydrous methanol.

-

Add the N-ethylethylenediamine solution dropwise to the cooled diethyl oxalate solution over 30-50 minutes.

-

After the addition is complete, heat the reaction mixture to 50°C and maintain for 1 hour.

-

Remove the methanol under reduced pressure.

-

The resulting crude product, 1-ethyl-2,3-dioxopiperazine, can be purified by crystallization.

-

Step 2: Synthesis of Ethyl (1-Ethyl-3-oxo-2-piperazinyl)acetate (Intermediate 2)

This step involves a Reformatsky-type reaction to introduce the acetate moiety. This is a plausible approach, though other alkylation strategies could also be employed.

-

Materials: 1-Ethyl-2,3-dioxopiperazine, ethyl bromoacetate, activated zinc powder, anhydrous tetrahydrofuran (THF), iodine (for activation).

-

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder and a crystal of iodine to anhydrous THF.

-

Add a small amount of ethyl bromoacetate and heat gently to initiate the reaction (disappearance of the iodine color).

-

Add a solution of 1-ethyl-2,3-dioxopiperazine in anhydrous THF to the flask.

-

Add the remaining ethyl bromoacetate dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (1-ethyl-3-oxo-2-piperazinyl)acetate.

-

Step 3: Synthesis of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid (Final Product)

The final step is a standard ester hydrolysis to obtain the desired carboxylic acid.

-

Materials: Ethyl (1-ethyl-3-oxo-2-piperazinyl)acetate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ethyl ester intermediate in a mixture of water and a co-solvent like ethanol or THF.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

-

The final product, (1-ethyl-3-oxo-2-piperazinyl)acetic acid, can be further purified by recrystallization.

-

Characterization of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the N-ethyl group, multiplets for the piperazinone ring protons, and a singlet or AB quartet for the methylene protons of the acetic acid side chain. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: Key signals would be observed for the two carbonyl carbons (amide and carboxylic acid), the carbons of the ethyl group, and the carbons of the piperazinone ring and the acetic acid methylene group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 187.10.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C-N stretches of the piperazinone ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[4] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[4][5] The specific structural features of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid suggest several potential avenues for drug discovery research.

Potential as an Anticancer Agent

Many piperazinone-containing molecules exhibit cytotoxic activity against various cancer cell lines. The rigid piperazinone core can serve as a scaffold to orient substituents for optimal interaction with enzyme active sites or protein-protein interfaces. For instance, piperazinone derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in certain leukemias and lymphomas.[6]

Potential Signaling Pathway Diagram

Caption: A diagram illustrating the potential inhibitory action on the BTK signaling pathway.

Potential as a CNS-Active Agent

The piperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants.[1] The ability of the piperazine ring to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, is well-documented. The N-ethyl group in the target molecule could enhance its ability to cross the blood-brain barrier, a critical property for CNS-active drugs.

A Versatile Intermediate for Library Synthesis

The carboxylic acid functionality of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid makes it an excellent starting point for the synthesis of a library of more complex molecules. Amide coupling reactions with a diverse range of amines would allow for the rapid generation of a multitude of derivatives for high-throughput screening against various biological targets. This approach is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Conclusion

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid, while not yet extensively studied, represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure embodies features common to many successful drugs. The insights provided in this guide, from a proposed synthetic route to a discussion of potential biological applications, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities of this compound and its derivatives is warranted and has the potential to yield new and effective treatments for a range of diseases.

References

- CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents.

-

bis-\2-Hydroxy-ethyl-piperazine - European Patent Office - EP 0338385 B1. Available at: [Link]

- CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - NIH. Available at: [Link]

-

The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. Available at: [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

-

A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. Available at: [Link]

- WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.

-

synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds - ResearchGate. Available at: [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

- US4965358A - N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine - Google Patents.

-

Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC - NIH. Available at: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]

-

Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed. Available at: [Link]

-

Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate - PubChem. Available at: [Link]

-

Methyl 2-(3-oxopiperazin-2-yl)acetate, 98% Purity, C7H12N2O3, 10 grams - CP Lab Safety. Available at: [Link]

Sources

- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Physicochemical Characterization of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid

[1]

Executive Summary

(1-Ethyl-3-oxo-2-piperazinyl)acetic acid (CAS: 1048007-96-0) is a functionalized piperazinone derivative characterized by a zwitterionic core structure.[1] Its solubility profile is dominated by the interplay between the ionizable carboxylic acid tail, the basic secondary amine (N4), and the polar amide lactam.[1]

Unlike simple organic intermediates, this compound behaves similarly to a cyclic amino acid.[1] Its solubility is highly pH-dependent, exhibiting a characteristic U-shaped profile with a minimum at its isoelectric point (pI).[1] Understanding this behavior is critical for optimizing isolation yields during ester hydrolysis and designing crystallization protocols.[1]

Physicochemical Identity

Before establishing the solubility profile, the structural parameters governing solvation must be defined.[1]

| Parameter | Value / Description | Note |

| Chemical Name | (1-Ethyl-3-oxo-2-piperazinyl)acetic acid | Also known as 2-(1-ethyl-3-oxopiperazin-2-yl)acetic acid |

| CAS Number | 1048007-96-0 | |

| Molecular Formula | C₈H₁₄N₂O₃ | |

| Molecular Weight | 186.21 g/mol | |

| Core Structure | 2-Oxopiperazine (Lactam) | Contains N1-Ethyl and C2-Acetic Acid substituents |

| Ionization (pKa) | pKa₁ (COOH) ≈ 3.5 – 4.2pKa₂ (NH) ≈ 8.5 – 9.2 | Predicted based on piperazinone analogs |

| Isoelectric Point (pI) | ≈ 6.0 – 6.5 | Theoretical pH of minimum solubility |

| LogP (Octanol/Water) | < 0 (Negative) | Highly hydrophilic / Polar |

Solubility Profile

Aqueous Solubility & pH Dependence

The most critical solubility factor for this compound is pH.[1] As a zwitterion, it exists in three distinct states depending on the bulk solvent pH:

-

Cationic State (pH < 4): Protonation of the secondary amine (N4) and the carboxylic acid.[1] High solubility due to positive charge repulsion.[1]

-

Zwitterionic State (pH ≈ 6): The carboxylate is deprotonated (

) and the amine is protonated ( -

Anionic State (pH > 9): Deprotonation of the amine.[1] The molecule carries a net negative charge.[1] High solubility.

Data Summary (Estimated at 25°C):

| Solvent System | Solubility Classification | Estimated Saturation Limit (mg/mL) |

| Water (pH 1.0, HCl) | Very Soluble | > 150 mg/mL |

| Water (pH 6.5, pI) | Slightly Soluble | < 10 mg/mL (Precipitation Zone) |

| Water (pH 10.0, NaOH) | Freely Soluble | > 100 mg/mL |

| Methanol | Soluble | 20 – 50 mg/mL |

| Ethanol | Sparingly Soluble | 5 – 15 mg/mL |

| DMSO / DMF | Freely Soluble | > 100 mg/mL |

| Acetone | Insoluble | < 1 mg/mL |

| Dichloromethane (DCM) | Insoluble | < 0.5 mg/mL |

| Hexanes/Heptane | Insoluble | < 0.1 mg/mL |

Thermodynamic Logic

The solubility in organic solvents is limited by the polarity of the lactam and the carboxylic acid.[1]

-

Protics (MeOH, EtOH): Can solvate the polar groups via hydrogen bonding, but solubility decreases as the alkyl chain length of the alcohol increases.[1]

-

Aprotics (DMSO): Excellent solvent due to disruption of intermolecular hydrogen bonding in the crystal lattice.[1]

-

Non-polars: The high polarity and potential for zwitterionic intermolecular salt formation make the crystal lattice too stable to be broken by non-polar solvents like hexane or toluene.[1]

Visualizing the Solubility & Isolation Logic

The following diagram illustrates the relationship between pH, molecular state, and the resulting process decision (Dissolution vs. Precipitation).

Figure 1: pH-Dependent solubility behavior and its application in isoelectric precipitation.[1]

Experimental Protocols for Validation

As a scientist, you must validate these theoretical profiles empirically.[1] Do not rely solely on literature values for critical process steps.

Protocol A: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine the thermodynamic solubility saturation point in various solvents.

-

Preparation: Weigh 50 mg of (1-Ethyl-3-oxo-2-piperazinyl)acetic acid into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (Water, MeOH, EtOH, etc.).[1]

-

Equilibration:

-

Seal tightly and agitate at 25°C (or target temp) for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Sampling:

-

Centrifuge the suspension (10,000 rpm, 5 min) or filter through a 0.22 µm PTFE filter (use Nylon for aqueous).

-

Important: Ensure the filter and syringe are at the same temperature as the sample to prevent precipitation during filtration.[1]

-

-

Quantification: Analyze the filtrate via HPLC (see Section 5.3).

Protocol B: pH-Solubility Profile (Titration Method)

Objective: Identify the exact pI for maximum yield during isolation.

-

Dissolution: Dissolve 1.0 g of the compound in 10 mL of 1M NaOH (fully soluble anionic state).

-

Titration: Slowly add 1M HCl while monitoring pH.

-

Observation: Record the pH at the onset of turbidity (Cloud Point).

-

Data Collection: Continue acidifying until the precipitate redissolves (pH < 3).

-

Plot: Graph Turbidity (Absorbance at 600 nm) vs. pH. The peak turbidity corresponds to the pI.[1]

HPLC Quantification Method

Due to the high polarity of the molecule, standard C18 columns may result in poor retention (elution in the void volume).[1]

-

Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18) or HILIC column.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of the acid).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% B to 30% B over 10 minutes (Compound is very polar).

-

Detection: UV at 210 nm (Amide absorption).[1]

Process Chemistry Implications

Synthesis & Isolation

The compound is typically synthesized via the hydrolysis of its ester precursor, Ethyl (1-ethyl-3-oxo-2-piperazinyl)acetate .[1]

-

The Problem: The ester is soluble in organic solvents (EtOAc, DCM) but the acid product is not.

-

The Solution: Perform hydrolysis in a biphasic system or aqueous alcohol.[1] Upon completion, wash the aqueous basic layer with DCM to remove unreacted ester.[1] Then, acidify the aqueous layer to pH 6.2 to precipitate the pure acid product.[1]

Crystallization Strategy

If the product does not precipitate cleanly at the pI (oiling out), use an Antisolvent Cooling Crystallization :

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43672, Piperacillin (Structural Analog Analysis).[1] Retrieved from [Link][1]

-

Aronis (2025). Building Blocks and Fine Organic Compounds: (1-Ethyl-3-oxo-2-piperazinyl)acetic acid.[1][4][5][6][7][8][9][10] Retrieved from [Link][1]

-

Master Organic Chemistry (2023). Isoelectric Points of Amino Acids and Zwitterions: Theoretical Calculation Methods. Retrieved from [Link]

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. 2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione | C28H23N5O3 | CID 664563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]

- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]

- 6. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 7. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 8. Page 03479 (Chemical) [advtechind.com]

- 9. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 10. CAS Number List - 1 - Page 1562 - Chemicalbook [chemicalbook.com]

Piperazine Derivatives: Therapeutic Targets & Medicinal Chemistry

This guide serves as a technical deep dive into the medicinal chemistry and pharmacology of piperazine derivatives. It is structured to provide actionable insights for drug discovery professionals, moving from molecular scaffold properties to specific therapeutic targets and validated experimental protocols.

The Piperazine Scaffold: A Privileged Structure

In medicinal chemistry, piperazine (1,4-diazacyclohexane) is classified as a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets with high affinity. Its utility stems from specific physicochemical characteristics that facilitate drug-likeness:

-

Conformational Rigidity: The chair conformation of the six-membered ring directs substituents into defined vectors (equatorial/axial), reducing the entropy penalty upon binding to a receptor pocket.

-

Acid-Base Properties: With pKa values of approximately 9.8 and 5.6, piperazine exists largely as a mono-cation at physiological pH (7.4). This positive charge is critical for electrostatic interactions with aspartate residues in G-Protein Coupled Receptors (GPCRs), particularly in the aminergic family (5-HT, Dopamine).

-

Solubility Modulation: The polar nitrogen atoms significantly enhance the water solubility of lipophilic pharmacophores, improving oral bioavailability (LogP optimization).

CNS Targets: The Serotonin-Dopamine Interplay[1]

The most established therapeutic domain for piperazine derivatives is the Central Nervous System (CNS), specifically in the treatment of schizophrenia, depression, and anxiety. The scaffold serves as a linker or a primary pharmacophore to bridge the orthosteric binding site and secondary hydrophobic pockets of GPCRs.

Mechanistic Targets

-

Dopamine D2/D3 Receptors: Piperazine moieties often mimic the ethylamine side chain of dopamine. Bulky aryl substituents at the N4 position (e.g., dichlorophenyl) interact with the hydrophobic accessory pocket of the D2 receptor, acting as partial agonists (e.g., Aripiprazole) or antagonists.

-

Serotonin (5-HT) Receptors:

-

5-HT1A: N-arylpiperazines act as partial agonists, modulating anxiety and depression.

-

5-HT2A: Antagonism here, combined with D2 antagonism, defines "atypical" antipsychotic activity, reducing extrapyramidal side effects.

-

Signaling Pathway Visualization

The following diagram illustrates the dual modulation of Dopamine D2 and Serotonin 5-HT2A receptors by a piperazine-based ligand (e.g., Aripiprazole-like), highlighting the downstream effects on cAMP and Phospholipase C (PLC).

Figure 1: Dual signaling modulation by piperazine ligands at D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.

Comparative Binding Data (Representative)

The table below summarizes Ki values (affinity) for key piperazine derivatives, demonstrating the selectivity profiles achievable through N-substitution.

| Compound Class | Representative Drug | Target Profile (Ki, nM) | Therapeutic Indication |

| Arylpiperazine | Aripiprazole | D2 (0.34), 5-HT2A (3.4), 5-HT1A (1.7) | Schizophrenia, Bipolar |

| Azapirone | Buspirone | 5-HT1A (30), D2 (>1000) | Generalized Anxiety |

| Phenylpiperazine | Vortioxetine | SERT (1.6), 5-HT3 (3.7), 5-HT1A (15) | Major Depressive Disorder |

Oncology Targets: Tubulin & Kinases

Beyond the CNS, piperazine derivatives are potent antineoplastic agents. The scaffold is frequently used to improve the solubility of kinase inhibitors (e.g., Imatinib) or to directly target cytoskeletal proteins.

Tubulin Polymerization Inhibition

Certain N-benzoyl-N'-phenylpiperazine derivatives function as Colchicine Binding Site Inhibitors (CBSIs).

-

Mechanism: They bind to the β-subunit of tubulin, preventing the polymerization of microtubules. This triggers cell cycle arrest at the G2/M phase, leading to apoptosis.

-

Advantage: Unlike taxanes, these small molecules are often effective against multi-drug resistant (MDR) tumors that overexpress P-glycoprotein efflux pumps.

Kinase Inhibition

In kinase inhibitors like Imatinib (Gleevec), the piperazine ring serves a dual purpose:

-

Solubility: Increases bioavailability of the hydrophobic phenylamino-pyrimidine core.

-

Binding: The protonated nitrogen forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region or specific residues like Ile-360 in the Abl kinase.

Experimental Protocols: Validated Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checkpoints to verify success before proceeding to the next step.

Protocol A: Regioselective Synthesis of N-Arylpiperazines

Objective: Synthesize a mono-N-arylpiperazine intermediate for CNS library generation. Challenge: Avoiding bis-arylation.

Step-by-Step Methodology:

-

Reagents: Mix Piperazine (5.0 equiv, excess is critical to prevent bis-substitution) with Aryl Halide (1.0 equiv) in DMSO.

-

Base: Add K2CO3 (2.0 equiv).

-

Conditions: Heat to 100°C for 12 hours under Nitrogen atmosphere.

-

Checkpoint 1 (TLC): Monitor disappearance of Aryl Halide. If bis-product appears (higher Rf), reduce temperature or increase piperazine equivalents.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: Wash organic layer with water (5x) to remove excess unreacted piperazine (water-soluble).

-

Validation (NMR): 1H NMR must show a 4H multiplet at ~2.8-3.0 ppm (piperazine protons) and integration corresponding to mono-substitution.

Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the IC50 of a piperazine derivative against tubulin polymerization.

Step-by-Step Methodology:

-

Preparation: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Reporter: Add DAPI (10 µM) or a GTP-analog fluorophore. Fluorescence increases as tubulin polymerizes.

-

Controls:

-

Positive Control: Paclitaxel (stabilizer, rapid fluorescence increase).

-

Negative Control: Colchicine or Nocodazole (inhibitor, flat fluorescence trace).

-

Vehicle Control: DMSO (1% v/v).

-

-

Execution: Incubate tubulin with the piperazine test compound (0.1 - 10 µM) at 37°C.

-

Measurement: Record fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

Data Analysis: Plot Vmax (rate of polymerization) vs. log[Concentration].

-

Self-Validation: The Vehicle Control curve must show a sigmoidal polymerization profile. If the vehicle curve is flat, the tubulin has denatured; discard the assay.

Future Directions: PROTACs and Hybrid Molecules

The future of piperazine lies in "Chimeric" drug design.

-

PROTAC Linkers: Piperazine is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand. Its rigidity improves the permeability of these high-molecular-weight complexes.

-

Hybrid Antibacterials: Conjugating piperazine with fluoroquinolones (e.g., Ciprofloxacin) or chalcones creates hybrids that target both DNA gyrase and bacterial efflux pumps, combating antimicrobial resistance (AMR).

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the SAR logic for optimizing piperazine derivatives across different therapeutic areas.

Figure 2: Structure-Activity Relationship (SAR) map for piperazine optimization.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026).[1] URL:[Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: Pharmaceuticals (Basel) (2020). URL:[Link]

-

Recent advances in piperazine derivatives as antibacterial agents. Source: Molecular Diversity (2025).[2] URL:[Link]

-

Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation. Source: Scientific Reports (2019). URL:[Link]

-

Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells. Source: Journal of Biological Chemistry (2014). URL:[Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling and Experimental Frameworks for Piperazine Acetic Acid (PAA) Scaffolds

[1]

Executive Summary & Scientific Rationale

Piperazine Acetic Acid (PAA), specifically 2-(piperazin-1-yl)acetic acid (CAS: 37478-58-3), represents a "privileged scaffold" in medicinal chemistry.[1][2][3] While the piperazine core is historically established as an anthelmintic agent (via GABA

This guide provides a rigorous experimental framework for researchers characterizing PAA and its derivatives.[1][3] Unlike standard small molecules, PAA’s evaluation requires specific attention to pH-dependent solubility , species-selective GABAergic modulation , and zwitterionic pharmacokinetics .[1][2][3]

Core Experimental Objectives

-

Physicochemical Validation: Establishing the zwitterionic window and solubility profile.

-

Target Engagement: Differentiating between invertebrate GABA agonism (therapeutic) and mammalian GABA modulation (potential neurotoxicity).

-

Functional Readout: High-throughput phenotypic screening using C. elegans.

Structural & Physicochemical Characterization

Before biological testing, the ionization state of PAA must be defined.[1][3] PAA possesses two basic nitrogens (piperazine ring) and one acidic carboxyl group, creating a complex ionization profile.[1][2][3]

Protocol A: pH-Dependent Solubility & LogD Profiling

Rationale: As a zwitterion, PAA exhibits minimum solubility at its isoelectric point (pI).[1][3] Failure to buffer away from the pI during stock preparation is a common cause of erratic in vitro data.

Workflow:

-

Stock Preparation: Dissolve PAA in 100 mM NaOH (to ensure deprotonation of the carboxylate and full solubility) rather than pure DMSO, which may not solvate the zwitterion effectively.

-

Potentiometric Titration: Determine pKa values.

-

Expected values: pKa

(carboxyl) ≈ 2.5; pKa

-

-

Shake-Flask LogD: Measure distribution coefficient in Octanol/Buffer at pH 7.4.

Data Output Template:

| Parameter | Experimental Condition | Target/Expected Range | Implication |

| Solubility | pH 7.4 (PBS) | > 10 mg/mL | High aqueous solubility (Polar).[2][3] |

| LogD | pH 7.4 | -2.5 to -1.5 | Low membrane permeability; requires active transport or derivatization.[3] |

| Stability | Plasma (Human/Rat) | t | High metabolic stability (non-labile scaffold).[2][3] |

In Vitro Target Profiling: The GABAergic "Switch"

The critical scientific question for PAA derivatives is their mode of action on GABA receptors. Piperazine is a GABA agonist in helminths (causing flaccid paralysis) but can act as a weak GABA antagonist or modulator in mammals (posing neurotoxicity risks).[3]

Protocol B: Comparative Electrophysiology (Patch Clamp)

Objective: To determine if the PAA derivative acts as an Agonist, Antagonist, or PAM (Positive Allosteric Modulator) on mammalian GABA

System: HEK-293 cells stably expressing human

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells on glass coverslips.

-

Perfusion: Continuous flow of extracellular solution (Tyrode’s buffer).[3]

-

Recording Mode: Whole-cell voltage clamp (Holding potential: -60 mV).

-

Application Sequence:

-

Phase 1 (Agonism Check): Apply PAA (10 µM - 1 mM) alone.[3] Absence of current indicates no direct agonism.

-

Phase 2 (Antagonism Check): Co-apply GABA (EC

concentration, ~10 µM) + PAA (varying concentrations).[1][2][3] -

Phase 3 (Modulation Check): Compare current amplitude and decay kinetics against GABA alone.

-

Interpretation:

-

Reduction in GABA current

Antagonist (Potential Neurotoxin).[3] -

Increase in GABA current

PAM (Anxiolytic potential).[3] -

No change

Inert (Ideal for non-CNS targets).[3]

Visualization: Mechanism of Action Flowchart

Caption: Divergent pharmacological pathways of Piperazine derivatives in invertebrates vs. vertebrates.

In Vivo Functional Screening (C. elegans)

To validate the biological activity of the PAA scaffold without high-cost mammalian models, Caenorhabditis elegans is the gold standard.[3] It expresses the GABA receptor unc-49, which is homologous to the target of piperazine.[3]

Protocol C: Automated Motility (Thrashing) Assay

Objective: Quantify paralysis induction (GABA agonism) by PAA derivatives.

Materials:

-

Wild-type C. elegans (N2 strain).[3]

-

96-well microplates.[3]

-

M9 Buffer.[3]

-

Stereomicroscope with camera or WMicrotracker system.[3]

Procedure:

-

Synchronization: Use L4 stage worms.

-

Dosing:

-

Negative Control: M9 Buffer + 1% DMSO.

-

Positive Control: Piperazine Hexahydrate (10 mM).[3]

-

Test Groups: PAA derivatives (0.1, 1.0, 10 mM).

-

-

Incubation: 4 hours at 20°C.

-

Quantification: Count "thrashes" (body bends) per minute.

-

Valid Thrash: A change in the direction of bending at the mid-body.

-

Data Analysis:

Calculate the Paralysis Index (PI) :

-

Success Criterion: PI > 50% at 10 mM confirms retention of the piperazine pharmacophore activity.

Experimental Workflow Summary

The following diagram illustrates the decision tree for evaluating PAA-based candidates.

Caption: Integrated workflow for screening Piperazine Acetic Acid derivatives from synthesis to lead selection.

References

-

Martin, R. J. (1985).[1][3] gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum muscle.[3] British Journal of Pharmacology.[1]

-

PubChem. (2023).[1][3] 2-(1-Piperazinyl)acetic acid (Compound Summary).[3][4] National Library of Medicine.[1]

-

European Commission. (2004).[3] Opinion on the results of the Risk Assessment of Piperazine. Scientific Committee on Toxicity, Ecotoxicity and the Environment.[1][3][5]

-

Kerr, D. I., & Ong, J. (1995).[1][2][3] GABA_B receptors: from monogamy to promiscuity.[3] Pharmacology & Therapeutics.[3][6][7] (Contextual grounding for GABA receptor subtypes).

-

BenchChem. (2025).[3][6] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Zopiclone - Wikipedia [en.wikipedia.org]

- 4. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine | drug | Britannica [britannica.com]

Application Note: Pharmacokinetic Profiling of N-Substituted Piperazine Compounds

Document Type: Technical Application Guide & Protocol Scope: Bioanalysis, Metabolic Stability, and In Vivo Pharmacokinetics Target Audience: DMPK Scientists, Medicinal Chemists, and Bioanalytical Researchers

Strategic Overview: The Piperazine Challenge

N-substituted piperazines represent a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active agents (e.g., aripiprazole, olanzapine), antihistamines, and antifungals. However, their specific physicochemical properties present unique challenges in pharmacokinetic (PK) profiling.

The "Basic" Problem

The piperazine ring typically introduces two basic nitrogen centers (pKa values often ~9.8 and ~5.4). This basicity drives:

-

Lysosomal Trapping: High volume of distribution (

) due to accumulation in acidic cellular compartments. -

Chromatographic Tailing: Severe interaction with residual silanols on C18 HPLC columns.

-

Phospholipidosis Potential: Cationic amphiphilic nature requires early safety screening.

This guide moves beyond generic PK protocols to address these specific liabilities, ensuring high-fidelity data for decision-making.

Bioanalytical Method Development (LC-MS/MS)

Reliable PK data begins with a robust assay. For N-substituted piperazines, standard generic methods often fail due to peak tailing and matrix effects.

Chromatographic Strategy

Objective: Eliminate peak tailing and maximize sensitivity.

-

Column Selection: Do not use standard C18 columns.

-

Recommendation: Use Charged Surface Hybrid (CSH) C18 or Biphenyl phases. These provide alternative selectivity and shield silanols.

-

Alternative:HILIC (Hydrophilic Interaction Liquid Chromatography) on silica columns is superior for highly polar, di-basic metabolites (e.g., N-oxides).

-

-

Mobile Phase Chemistry:

-

High pH Approach: Use 10 mM Ammonium Bicarbonate (pH 10).

-

Mechanism: At pH 10, the piperazine nitrogens are deprotonated (neutral). This increases hydrophobicity, improves retention on C18, and eliminates silanol cation-exchange interactions.

-

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar metabolites. Protein Precipitation (PPT) leaves too many phospholipids (ion suppression). Solid Phase Extraction (SPE) using MCX is the gold standard for piperazines.

Protocol Steps:

-

Conditioning: 1 mL MeOH, then 1 mL Water.

-

Loading: Mix 100 µL Plasma + 100 µL Internal Standard + 200 µL 2% Formic Acid (acidifies sample to charge the piperazine). Load onto MCX cartridge.

-

Washing (Critical):

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

-

Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences). The basic drug remains bound by ionic interaction.

-

-

Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (Neutralizes the drug, breaking the ionic bond).

-

Reconstitution: Evaporate and reconstitute in Mobile Phase.

Workflow Visualization

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow specifically designed for basic piperazine extraction to minimize matrix effects.

In Vitro Metabolic Stability & Identification

N-substituted piperazines are prime substrates for CYP450 enzymes (mainly CYP2D6 and CYP3A4). Understanding the "Soft Spot" is crucial.

Metabolic Pathways

The piperazine ring undergoes specific transformations:

-

N-Dealkylation: Cleavage of the N-substituent (often the major clearance pathway).

-

N-Oxidation: Formation of the N-oxide on the tertiary amine. Note: N-oxides can revert to the parent drug in vivo under hypoxic conditions.

-

Ring Hydroxylation: Less common, usually on the attached aromatic systems.

Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound (1 µM final concentration to ensure linear kinetics).

Procedure:

-

Pre-incubation: Mix 475 µL Microsome solution (0.5 mg/mL in Phosphate Buffer pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add 20 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL cold Acetonitrile containing Internal Standard (e.g., Deuterated analog).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor [M+H]+, [M+16]+ (Oxidation), and [M-R]+ (Dealkylation).

Pathway Diagram

Figure 2: Common metabolic fates of N-substituted piperazines. N-Dealkylation is typically the rate-limiting clearance step.

In Vivo Pharmacokinetic Protocol (Rat)

Study Design

For CNS-targeted piperazines, plasma PK is insufficient. Brain-to-Plasma ratio (

| Parameter | Specification | Rationale |

| Species | Sprague-Dawley Rats (Male, 250g) | Standard rodent model for ADME. |

| Dosing | IV (1 mg/kg) & PO (5 mg/kg) | Calculate Bioavailability ( |

| Vehicle | 5% DMSO / 40% PEG400 / 55% Water | Piperazines often require co-solvents due to lipophilicity. |

| Sampling | Plasma & Brain Homogenate | Assess BBB penetration. |

Blood-Brain Barrier (BBB) Sampling Protocol

Crucial Step: Perfusion is required to distinguish drug in the brain tissue from drug in the brain capillaries.

-

Timepoints: Terminal sacrifice at

(usually 0.5 - 1 h post-dose) and terminal phase (4 h). -

Perfusion: Anesthetize rat. Perfuse transcardially with 50 mL cold saline to clear blood from brain vasculature.

-

Collection: Harvest brain, weigh, and homogenate in 3 volumes of PBS (pH 7.4).

-

Calculation:

Note: If

Data Analysis & Reporting

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKSolver).

Key Parameters to Report

-

&